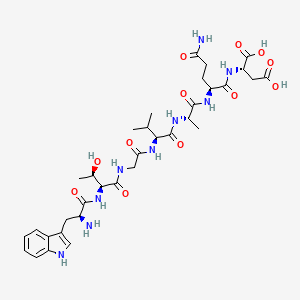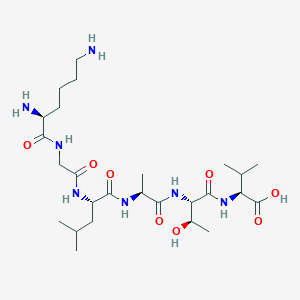
(2R)-Pentan-2-yl sulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-Pentan-2-yl sulfamate is an organic compound that belongs to the class of sulfamates Sulfamates are derivatives of sulfamic acid and are characterized by the presence of a sulfamate group (-OSO2NH2) attached to an organic moiety The this compound specifically has a pentan-2-yl group attached to the sulfamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-Pentan-2-yl sulfamate typically involves the reaction of pentan-2-ol with sulfamic acid. The reaction is carried out under acidic conditions, often using a catalyst to facilitate the formation of the sulfamate ester. The general reaction can be represented as follows:
[ \text{Pentan-2-ol} + \text{Sulfamic acid} \rightarrow \text{this compound} + \text{Water} ]
The reaction conditions may vary, but common conditions include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control of reaction parameters, leading to higher purity and consistency in the final product. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-Pentan-2-yl sulfamate can undergo various chemical reactions, including:
Oxidation: The sulfamate group can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert the sulfamate group to amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the sulfamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfonate derivatives
Reduction: Amine derivatives
Substitution: Various substituted organic compounds depending on the nucleophile used
Aplicaciones Científicas De Investigación
(2R)-Pentan-2-yl sulfamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition, particularly those involving sulfamate-based inhibitors.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-Pentan-2-yl sulfamate involves its interaction with specific molecular targets, such as enzymes. The sulfamate group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This property makes it a valuable tool in the study of enzyme function and the development of enzyme inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl sulfamate
- Ethyl sulfamate
- Isopropyl sulfamate
Comparison
(2R)-Pentan-2-yl sulfamate is unique due to its specific structural configuration and the presence of the pentan-2-yl group. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other sulfamate derivatives. The longer carbon chain in this compound may also affect its solubility and stability compared to shorter-chain sulfamates like methyl or ethyl sulfamate.
Propiedades
Número CAS |
648918-49-4 |
|---|---|
Fórmula molecular |
C5H13NO3S |
Peso molecular |
167.23 g/mol |
Nombre IUPAC |
[(2R)-pentan-2-yl] sulfamate |
InChI |
InChI=1S/C5H13NO3S/c1-3-4-5(2)9-10(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8)/t5-/m1/s1 |
Clave InChI |
LGFIZIQBQXWJNW-RXMQYKEDSA-N |
SMILES isomérico |
CCC[C@@H](C)OS(=O)(=O)N |
SMILES canónico |
CCCC(C)OS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


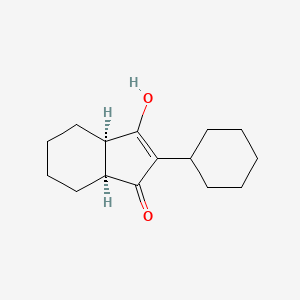


![3,3'-[Oxybis(methylene)]di(but-3-enoic acid)](/img/structure/B12603638.png)
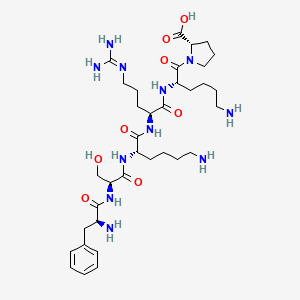
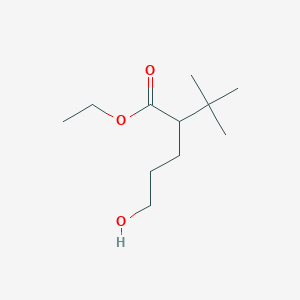
![4-[(3-Methoxyphenyl)methylsulfanyl]pyridine](/img/structure/B12603658.png)
![6-{[4-(Heptyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12603659.png)

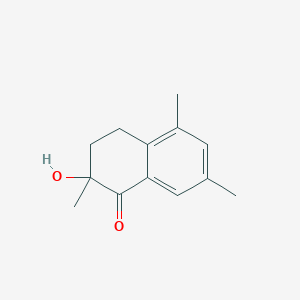
![Benzo[b]thiophen-4(5H)-one, 6-bromo-6,7-dihydro-](/img/structure/B12603674.png)
![(2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate](/img/structure/B12603677.png)
